molecular formula C7H11F2NO B1421386 4,4-Difluorocyclohexanecarboxamide CAS No. 927209-98-1

4,4-Difluorocyclohexanecarboxamide

Cat. No. B1421386
M. Wt: 163.16 g/mol
InChI Key: JKPXYSGFTYLPTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexanecarboxamide consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions and a carboxamide group attached at one of the carbon atoms. The presence of the fluorine atoms and the carboxamide group can significantly influence the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanecarboxamide is a solid at 20 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

PET Imaging in Neuroscience

4,4-Difluorocyclohexanecarboxamide derivatives, such as 18F-Mefway, have been evaluated for their potential in Positron Emission Tomography (PET) imaging, particularly for quantifying serotonin 1A receptors in human subjects. This research has shown that while 18F-Mefway may have lower distribution volume ratio values and a greater overestimation bias of area under the curve ratio values compared to 18F-FCWAY, its resistance to in vivo defluorination makes it a notable candidate for PET radioligand for 5-HT1A receptor imaging (J. Choi et al., 2015).

Dermatology and Skin Care

In dermatology, derivatives of 4,4-Difluorocyclohexanecarboxamide, like tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), have been explored for their effects on skin health. Studies show that tranexamic acid can improve skin conditions like wrinkles caused by dryness, suggesting its potential as a treatment option in dermatological applications (K. Hiramoto et al., 2016).

Material Science and Polymer Chemistry

4,4-Difluorocyclohexanecarboxamide is also significant in material science, particularly in the synthesis of novel polyamides. These polyamides exhibit excellent solubility and optical properties, making them suitable for applications in microelectronics (Peng-hui Li et al., 2009). Another study shows the development of fluorinated aromatic polyamides with various aromatic acids, highlighting their potential in advanced microelectronic applications due to their outstanding features like low dielectric constants and high transparency (Jiang Jianming, 2009).

Pharmaceutical Applications

Although not directly using 4,4-Difluorocyclohexanecarboxamide, related compounds like tranexamic acid have been studied for their pharmaceutical applications. For instance, the effect of tranexamic acid on melanocyte activation in the skin induced by ultraviolet B irradiation has been investigated, underscoring its role in skin whitening treatments (K. Hiramoto et al., 2014).

properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXYSGFTYLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677572
Record name 4,4-Difluorocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanecarboxamide

CAS RN

927209-98-1
Record name 4,4-Difluorocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexanecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4,4-difluorocyclohexanecarboxylic acid (0.217 g, 1.322 mmol) in DCM (4 mL) was treated with oxalyl chloride (0.174 mL, 1.983 mmol) followed by catalytic DMF (1 drop) and the mixture stirred at RT for 1.5 h. The mixture was concentrated to dryness, co-evaporated with DCM (1×) and the resulting residue dissolved in THF (2 mL), added to a stirring solution of NH4OH (˜14M, 2 mL, 28.0 mmol) in THF (2 mL) and stirred for 30 minutes. The mixture was diluted with brine, extracted with EtOAc (3×) and the combined organics were dried over MgSO4 and concentrated to dryness to afford 4,4-difluorocyclohexanecarboxamide (167 mg, 77%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.28 (s, 1H), 6.79 (s, 1H), 2.20 (m, 1H), 2.00 (m, 2H), 1.86-1.67 (m, 4H), 1.57 (m, 2H).
Quantity
0.217 g
Type
reactant
Reaction Step One
Quantity
0.174 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of compound 4,4-difluorocyclohexanecarboxylic acid (3.5 g, 21 mmol) in 80 mL THF, 4-methylmorpholine (2.51 g, 21 mmol) was added at −70° C., followed by isobutyl chloridocarbonate (2.85 g, 21 mmol). 30 min later, 10 mL ammonium hydroxide was added. The resulting mixture was allowed to warm up to 0° C. After removal of all solvents, the residue was washed with water, PE to afford the compound 4,4-difluorocyclohexanecarboxamide (1.82 g, 40%) as a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OO Grygorenko, KP Melnykov - Chemistry of Heterocyclic Compounds, 2019 - Springer
Recent advances in synthetic and medicinal chemistry of saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties are surveyed, including results …
Number of citations: 2 link.springer.com
Y Liu, E Zhou, K Yu, J Zhu, Y Zhang, X Xie, J Li… - Molecules, 2008 - mdpi.com
CCR5, as the major co-receptor for HIV-1 entry, is an attractive novel target for the pharmaceutical industry in the HIV-1 therapeutic area. In this study, based on the structures of …
Number of citations: 35 www.mdpi.com
JY Choi, CM Calvet, SS Gunatilleke… - Journal of medicinal …, 2013 - ACS Publications
A new series of 4-aminopyridyl-based lead inhibitors targeting Trypanosoma cruzi CYP51 (TcCYP51) has been developed using structure-based drug design as well as structure–…
Number of citations: 61 pubs.acs.org
CK Arnatt, BA Falls, Y Yuan, TJ Raborg… - Bioorganic & medicinal …, 2016 - Elsevier
Modern antiretroviral therapies have provided HIV-1 infected patients longer lifespans and better quality of life. However, several neurological complications are now being seen in …
Number of citations: 31 www.sciencedirect.com

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